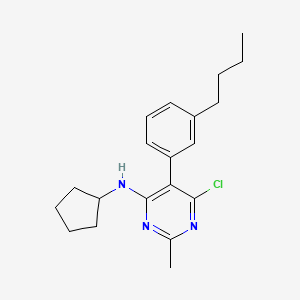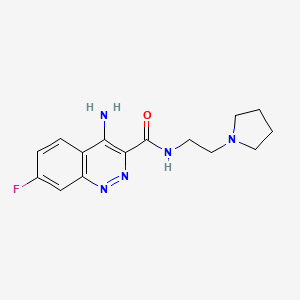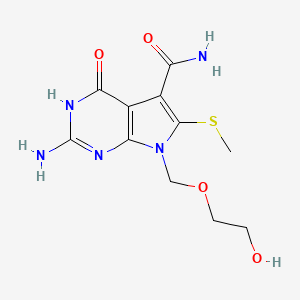![molecular formula C15H18N6O2 B12909901 2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 16208-02-9](/img/structure/B12909901.png)
2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol typically involves the reaction of 6-amino-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound .
化学反应分析
Types of Reactions
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
科学研究应用
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
6-Amino-9H-purine (Adenine): A fundamental component of nucleic acids, involved in various biochemical processes.
2,8-Dihydroxyadenine: A derivative of adenine with additional hydroxyl groups, studied for its role in metabolic disorders.
8-Oxoadenine: An oxidized form of adenine, known for its involvement in oxidative stress and DNA damage.
Uniqueness
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
16208-02-9 |
|---|---|
分子式 |
C15H18N6O2 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
2-[4-(6-aminopurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H18N6O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2,(H2,16,17,18) |
InChI 键 |
IQHFRTZACDPHBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)



![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)


